4-(2-Nitrovinyl)-1H-indole
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Overview
Description
4-(2-Nitrovinyl)-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The compound this compound is characterized by the presence of a nitrovinyl group attached to the fourth position of the indole ring. This structural feature imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrovinyl)-1H-indole typically involves the reaction of indole with nitroalkenes under specific conditions. One common method is the [4+2] cycloaddition reaction, where the indole nucleus acts as a dienophile . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrovinyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The indole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-Aminovinyl)-1H-indole, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
4-(2-Nitrovinyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Nitrovinyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrovinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrovinyl)benzenamine: Another nitrovinyl compound with similar chemical properties.
2-(2-Nitrovinyl)thiophene: A thiophene derivative with a nitrovinyl group.
Uniqueness
4-(2-Nitrovinyl)-1H-indole is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other nitrovinyl compounds. The indole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
49839-99-8 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-[(Z)-2-nitroethenyl]-1H-indole |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)7-5-8-2-1-3-10-9(8)4-6-11-10/h1-7,11H/b7-5- |
InChI Key |
DQVWAEMRCAYLKH-ALCCZGGFSA-N |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C\[N+](=O)[O-] |
SMILES |
C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-] |
Pictograms |
Irritant |
Synonyms |
3-(2-nitrovinylindole) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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